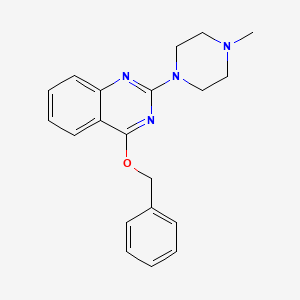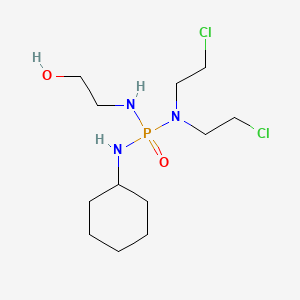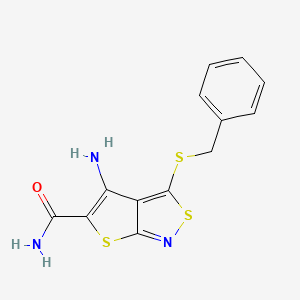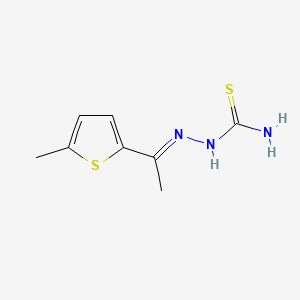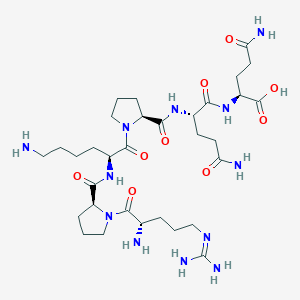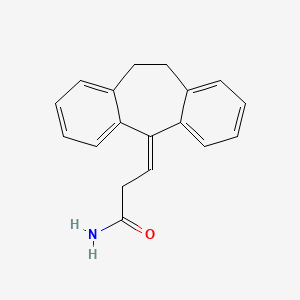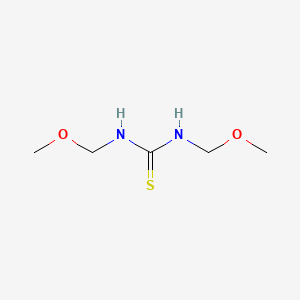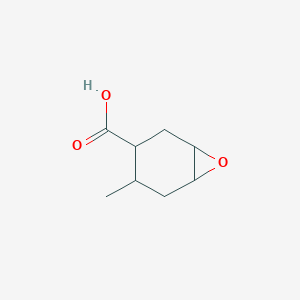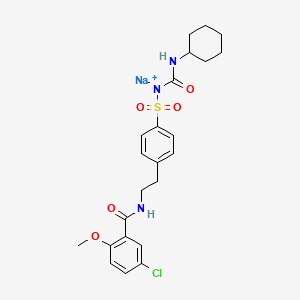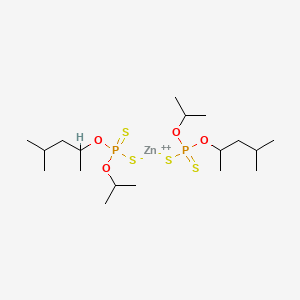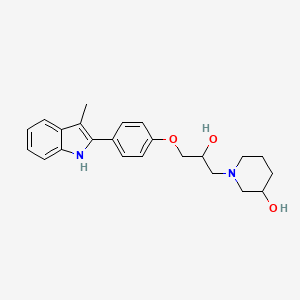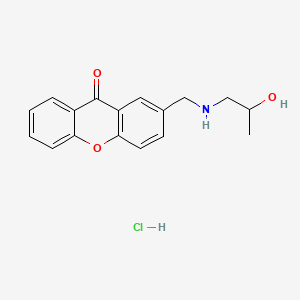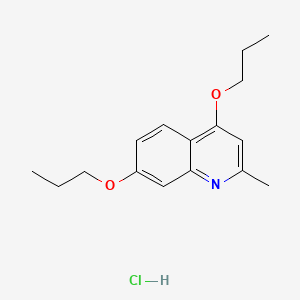
4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(5-ブロモ-2-(フェニルチオ)フェニル)エチル)-1-メチルピペラジン ビスマレアートは、その独特な化学構造と潜在的な用途により、様々な科学分野で注目を集めている複雑な有機化合物です。この化合物は、ブロモ-フェニルチオ基で置換されたピペラジン環を特徴とし、有機化学と薬理学の研究にとって貴重な対象となっています。
準備方法
合成経路と反応条件
4-(1-(5-ブロモ-2-(フェニルチオ)フェニル)エチル)-1-メチルピペラジン ビスマレアートの合成は、通常、ブロモ-フェニルチオ中間体の調製から始まる複数のステップを伴います。この中間体は、特定の条件下で1-メチルピペラジンと反応して、目的の化合物を生成します。反応条件には、多くの場合、ジクロロメタンやエタノールなどの溶媒と、パラジウムや銅などの触媒を使用して、カップリング反応を促進することが含まれます。
工業生産方法
この化合物の工業生産には、高収率と純度を確保するために、自動反応器と連続フローシステムを使用した大規模合成が含まれる場合があります。このプロセスは、廃棄物を最小限に抑え、生産コストを削減するように最適化されており、商業的な用途に適しています。
化学反応の分析
反応の種類
4-(1-(5-ブロモ-2-(フェニルチオ)フェニル)エチル)-1-メチルピペラジン ビスマレアートは、次のような様々な化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して実施することができます。
置換: ブロモ基は、求核置換反応を使用して他の官能基で置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、次のようなものがあります。
酸化剤: 過酸化水素、過マンガン酸カリウム
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム
求核剤: メトキシドナトリウム、tert-ブトキシドカリウム
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元は対応するアミンまたはアルコールを生成する可能性があります。
科学研究の用途
4-(1-(5-ブロモ-2-(フェニルチオ)フェニル)エチル)-1-メチルピペラジン ビスマレアートは、いくつかの科学研究の用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との潜在的な相互作用について研究されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-(1-(5-ブロモ-2-(フェニルチオ)フェニル)エチル)-1-メチルピペラジン ビスマレアートの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関係しています。この化合物は、これらの標的を阻害または活性化し、様々な生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と研究されている生物系によって異なります。
類似化合物との比較
類似化合物
- 4-(5-ブロモ-2-クロロベンジル)フェニルエチルエーテル
- 4-(5-ブロモ-2-クロロベンジル)フェニルエチルエーテル
独自性
類似の化合物と比較して、4-(1-(5-ブロモ-2-(フェニルチオ)フェニル)エチル)-1-メチルピペラジン ビスマレアートは、ピペラジン環における独特の置換パターンと、ブロモ-フェニルチオ基の存在により際立っています。この独特の構造は、化学的および生物学的特性に明確な違いをもたらし、研究および産業用途にとって貴重な化合物となっています。
特性
CAS番号 |
112446-64-7 |
|---|---|
分子式 |
C27H31BrN2O8S |
分子量 |
623.5 g/mol |
IUPAC名 |
1-[1-(5-bromo-2-phenylsulfanylphenyl)ethyl]-4-methylpiperazine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H23BrN2S.2C4H4O4/c1-15(22-12-10-21(2)11-13-22)18-14-16(20)8-9-19(18)23-17-6-4-3-5-7-17;2*5-3(6)1-2-4(7)8/h3-9,14-15H,10-13H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChIキー |
VCZDTQGDNRJKAW-LVEZLNDCSA-N |
異性体SMILES |
CC(N1CCN(CC1)C)C2=C(C=CC(=C2)Br)SC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(C1=C(C=CC(=C1)Br)SC2=CC=CC=C2)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


